molecular formula C20H27N3O2 B2584455 N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide CAS No. 1259121-82-8

N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide

Cat. No. B2584455
CAS RN: 1259121-82-8
M. Wt: 341.455
InChI Key: QMDVGDJPQZIKPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide, also known as CYM5442, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of N-acyl amino acid derivatives and has been shown to exhibit a wide range of biochemical and physiological effects.

Scientific Research Applications

N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been in the treatment of inflammatory diseases such as rheumatoid arthritis. N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-1β, which are key mediators of inflammation. In addition, N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide has also been shown to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells.

Mechanism of Action

The mechanism of action of N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammatory cytokines and other genes involved in inflammation and immune response. N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide has been shown to inhibit the activation of NF-κB, which in turn leads to the inhibition of inflammatory cytokine production.
Biochemical and Physiological Effects
N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide has also been shown to have neuroprotective effects. It has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease. N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide has also been shown to have cardioprotective effects, as it has been shown to reduce myocardial infarct size in animal models of ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide in lab experiments is its high purity and stability. This makes it easy to use in a variety of experimental settings. However, one of the limitations of using N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are a number of potential future directions for research on N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide. One area of research could be in the development of new therapeutic applications for N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide, such as in the treatment of neurodegenerative diseases. Another area of research could be in the development of new synthesis methods for N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide that are more cost-effective and scalable. Finally, there is also potential for research on the mechanism of action of N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide, as further understanding of its molecular targets could lead to the development of more effective therapeutic interventions.

Synthesis Methods

The synthesis of N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide involves the reaction of 8-methoxy-1,2,3,4-tetrahydroquinoline with 1-cyanocycloheptanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to yield N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide. This synthesis method has been described in detail in a number of research papers and has been shown to yield high purity and yield of N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide.

properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-25-17-10-6-8-16-9-7-13-23(19(16)17)14-18(24)22-20(15-21)11-4-2-3-5-12-20/h6,8,10H,2-5,7,9,11-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDVGDJPQZIKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N(CCC2)CC(=O)NC3(CCCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide

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